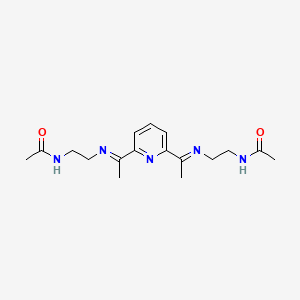
N,N'-((((1E,1'E)-Pyridine-2,6-diylbis(ethan-1-yl-1-ylidene))bis(azanylylidene))bis(ethane-2,1-diyl))diacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-((((1E,1’E)-Pyridine-2,6-diylbis(ethan-1-yl-1-ylidene))bis(azanylylidene))bis(ethane-2,1-diyl))diacetamide is a complex organic compound characterized by its unique structure involving pyridine and azanylylidene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((((1E,1’E)-Pyridine-2,6-diylbis(ethan-1-yl-1-ylidene))bis(azanylylidene))bis(ethane-2,1-diyl))diacetamide typically involves the reaction of pyridine-2,6-dicarbaldehyde with ethylenediamine under specific conditions. The reaction is usually carried out in an ethanol solution, and the mixture is refluxed for several hours to ensure complete reaction . The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N,N’-((((1E,1’E)-Pyridine-2,6-diylbis(ethan-1-yl-1-ylidene))bis(azanylylidene))bis(ethane-2,1-diyl))diacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine-functionalized compounds.
科学的研究の応用
N,N’-((((1E,1’E)-Pyridine-2,6-diylbis(ethan-1-yl-1-ylidene))bis(azanylylidene))bis(ethane-2,1-diyl))diacetamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
The mechanism of action of N,N’-((((1E,1’E)-Pyridine-2,6-diylbis(ethan-1-yl-1-ylidene))bis(azanylylidene))bis(ethane-2,1-diyl))diacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes and other proteins. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
類似化合物との比較
Similar Compounds
- N,N’-((1E,1’E)-Ethane-1,2-diylbis(azan-1-yl-1-ylidene))bis(ethane-2,1-diyl)diacetamide
- N,N’-((1E,1’E)-Decane-1,10-diylbis(azan-1-yl-1-ylidene))bis(ethane-2,1-diyl)diacetamide
Uniqueness
N,N’-((((1E,1’E)-Pyridine-2,6-diylbis(ethan-1-yl-1-ylidene))bis(azanylylidene))bis(ethane-2,1-diyl))diacetamide is unique due to its pyridine-based structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the formation of metal complexes and its potential therapeutic uses .
特性
分子式 |
C17H25N5O2 |
|---|---|
分子量 |
331.4 g/mol |
IUPAC名 |
N-[2-[1-[6-[N-(2-acetamidoethyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethylideneamino]ethyl]acetamide |
InChI |
InChI=1S/C17H25N5O2/c1-12(18-8-10-20-14(3)23)16-6-5-7-17(22-16)13(2)19-9-11-21-15(4)24/h5-7H,8-11H2,1-4H3,(H,20,23)(H,21,24) |
InChIキー |
IEGCQWHOYNPIRC-UHFFFAOYSA-N |
正規SMILES |
CC(=NCCNC(=O)C)C1=NC(=CC=C1)C(=NCCNC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


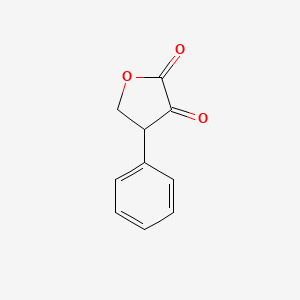
methyl]pyrrolidine](/img/structure/B12827756.png)
![Silane, triethyl[(1-methoxy-2-methyl-1-propenyl)oxy]-](/img/structure/B12827760.png)

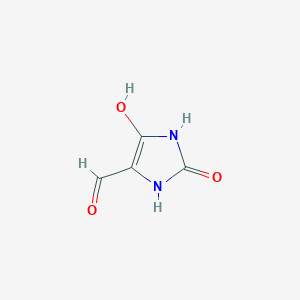
![5-(2-aminoethoxy)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12827771.png)
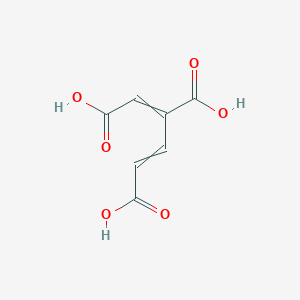
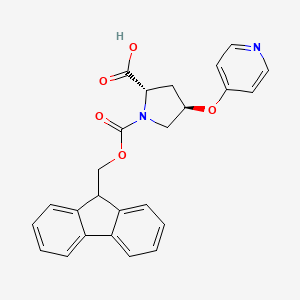
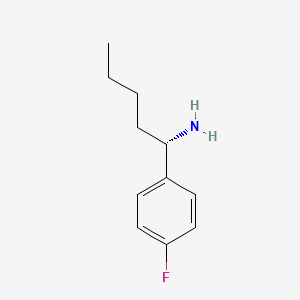
![N-[2-(2,4-Diaminopyrido[2,3-D]pyrimidin-7-Yl)-2-Methylpropyl]-4-Phenoxybenzamide](/img/structure/B12827793.png)




